Calcium bisulfite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surrogate for Sulfite Toxicity Studies

Due to its dissociation into bisulfate and calcium ions, calcium bisulfite's toxicological properties are often inferred from studies on sodium sulfate. The rationale is that the bisulfate anion is the active component, and it gets converted to sulfate in the body (). This approach allows researchers to leverage existing data on a more readily available compound.

Preservative in Biological Samples

Calcium bisulfite can act as a preservative for certain biological samples, particularly during transport or storage. This application is limited as it can interfere with some downstream analyses, but it might be useful for specific situations ().

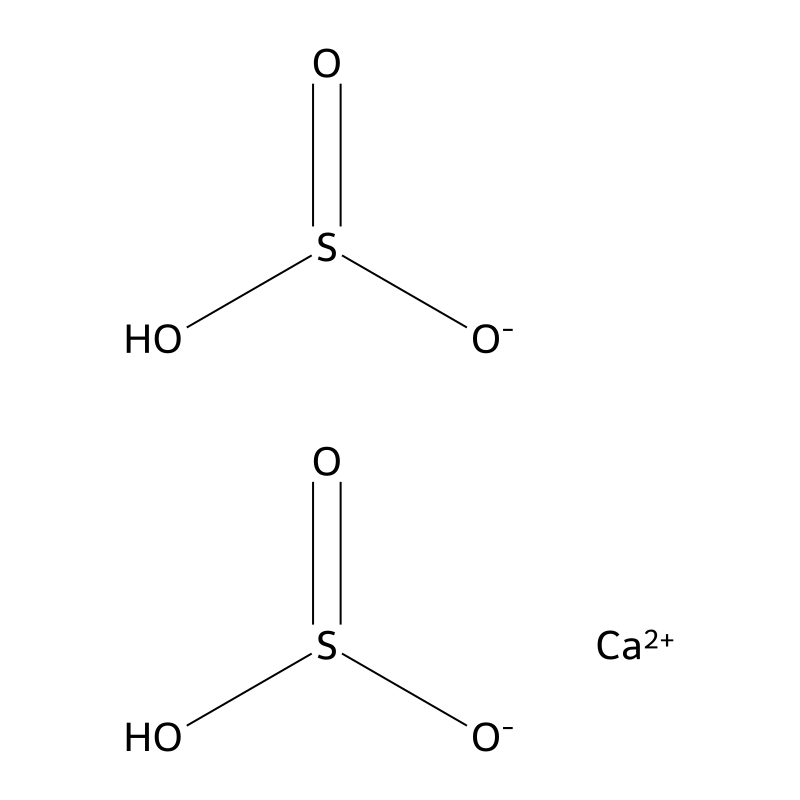

Calcium bisulfite, also known as calcium hydrogen sulfite, is an inorganic compound with the chemical formula Ca(HSO₃)₂. It is formed from the reaction of calcium ions with bisulfite ions and is characterized as an acid salt. In aqueous solution, it behaves like an acid, making it useful in various applications, particularly in food preservation and industrial processes. The compound appears as a colorless to yellow solution with a distinct odor of sulfur dioxide and is known for its corrosive properties towards metals .

- Decomposition Reaction: When heated, calcium bisulfite decomposes into calcium oxide, sulfur dioxide gas, and water:

- Oxidation: In the presence of oxidizing agents or catalysts (e.g., ferrous or manganese ions), calcium bisulfite can be oxidized to produce sulfate ions. This reaction is significant in flue gas desulfurization processes where sulfur dioxide emissions are treated .

- Formation of Sulfurous Acid: Under acidic conditions, calcium bisulfite can form sulfurous acid, which acts as a preservative in food processing .

Calcium bisulfite has been studied for its biological effects, particularly concerning its role as a food additive. While it serves as a preservative to inhibit microbial growth, it can also trigger adverse reactions in sensitive individuals. For example, sulfites can exacerbate asthma symptoms and cause allergic reactions such as urticaria and angioedema in some people . The metabolism of calcium bisulfite can lead to the production of sulfur dioxide, which may be harmful when inhaled.

Calcium bisulfite can be synthesized through the following methods:

- Reaction with Lime: The most common method involves treating calcium hydroxide (lime) with an excess of sulfur dioxide and water:This results in a solution that typically appears greenish to yellow due to impurities or other dissolved substances .

- Sulfurous Acid Reaction: Calcium bisulfite can also be produced by reacting sulfurous acid with limestone .

Calcium bisulfite has diverse applications across various fields:

Research indicates that calcium bisulfite interacts with various catalysts during oxidation processes. For instance, studies have shown that ferrous ions can enhance the oxidation rate of calcium bisulfite in aqueous solutions. This interaction is vital for optimizing processes such as flue gas desulfurization and improving the efficiency of sulfate production from calcium bisulfite .

Calcium bisulfite shares similarities with other sulfite compounds but exhibits unique properties that distinguish it from them. Below is a comparison with some similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Calcium Sulfate | CaSO₄ | Used primarily as a desiccant; less soluble than calcium bisulfite. |

| Ammonium Bisulfite | NH₄HSO₃ | More soluble; often used in food preservation but less stable than calcium bisulfite. |

| Sodium Bisulfite | NaHSO₃ | Commonly used in photography and water treatment; more reactive than calcium bisulfite. |

Calcium bisulfite's application as a paper pulping agent and its effectiveness as a food preservative set it apart from these similar compounds, highlighting its versatility and importance in both industrial and culinary contexts .

Industrial-Scale Synthesis Protocols

Three-Stage Tower-Based Process Optimization

The predominant industrial method, detailed in US Patent 1,378,616 , employs a continuous three-stage system to maximize SO₂ absorption and minimize byproducts:

Stage 1: Water Acidulation

- Objective: Pre-saturate water with SO₂ to form sulfurous acid (H₂SO₃).

- Apparatus: Primary absorption tower packed with inert materials (e.g., spiral bricks) to enhance gas-liquid contact.

- Conditions:

- Outcome: Acidulated water exits with dissolved H₂SO₃, ready for neutralization.

Stage 2: Calcium Hydroxide Reaction

Stage 3: Free SO₂ Enrichment

Table 1: Comparative Analysis of Industrial Process Stages

| Parameter | Stage 1 (Acidulation) | Stage 2 (Reaction) | Stage 3 (Enrichment) |

|---|---|---|---|

| Temperature (°C) | 25–40 | 10–15 | 20–30 |

| SO₂ Concentration (%) | 5–15 | N/A | 20–30 |

| pH Range | 1.5–2.5 | 3.0–4.0 | 1.0–1.5 |

| Residence Time (min) | 5–10 | 30–60 | 5–15 |

Reaction Dynamics in Acidulation and Neutralization Stages

Gas-liquid mass transfer governs SO₂ absorption efficiency. Studies using stirred vessels demonstrate that fine Ca(OH)₂ particles (<20 µm) enhance absorption rates by 50% at 10 wt.% solids . The reaction follows:

$$

\text{SO}2 + \text{H}2\text{O} \rightarrow \text{H}2\text{SO}3 \rightarrow 2\text{H}^+ + \text{SO}3^{2-} \quad \text{}

$$

Neutralization with Ca(OH)₂ proceeds via:

$$

\text{Ca(OH)}2 + 2\text{H}2\text{SO}3 \rightarrow \text{Ca(HSO}3\text{)}2 + 2\text{H}_2\text{O} \quad \text{}

$$

Magnesium(II) sulfate catalysts accelerate oxidation rates by 30% in scrubbing applications .

Free Sulfurous Acid Enrichment Strategies

Post-neutralization, SO₂ sparging in secondary towers increases free H₂SO₃ content. Optimal conditions include:

- Gas flow rate: 85 mL·min⁻¹

- Temperature: 20–30°C

This step ensures product stability against atmospheric oxidation to CaSO₄ (gypsum) .

Laboratory-Scale Preparation Techniques

Direct Sulfitation of Calcium Carbonate

Small-scale synthesis involves bubbling SO₂ through a CaCO₃ slurry (10–15% w/v) at 20–25°C :

$$

\text{CaCO}3 + 2\text{SO}2 + \text{H}2\text{O} \rightarrow \text{Ca(HSO}3\text{)}2 + \text{CO}2 \quad \text{}

$$

Yield: 85–92%, dependent on gas dispersion efficiency .

Nitrogen Blanket Use for Byproduct Mitigation

Oxidation to CaSO₄ is minimized by purging reactors with nitrogen, reducing O₂ content below 0.5% . This is critical in pharmaceutical-grade production where sulfate impurities must be <0.1% .

Yield Optimization Through Gas Dispersion Control

Ultrasonic dispersion improves SO₂ solubility by 25%, achieving yields >95% in lab settings . Key parameters:

Sulfite Pulping Process in Pulp and Paper Production

The sulfite pulping process, historically dominated by calcium bisulfite, remains a key method for separating cellulose fibers from lignocellulosic biomass.

Delignification Mechanisms and Lignocellulose Dissolution

Calcium bisulfite cleaves the ether and carbon-carbon bonds between lignin and carbohydrates in wood chips through nucleophilic attack by bisulfite ions (HSO₃⁻). This reaction converts lignin into water-soluble lignosulfonates, which are subsequently washed away, leaving cellulose fibers [1] [3]. The acidic conditions (pH ~1.5–2) of calcium bisulfite solutions facilitate protonation of lignin’s hydroxyl groups, enhancing sulfonation and solubilization [1]. However, the low solubility of calcium sulfite limits process efficiency compared to magnesium or sodium-based systems [3].

Comparative Efficiency with Magnesium and Sodium-Based Processes

Calcium bisulfite’s limitations in solubility and chemical recovery have driven the adoption of magnesium and sodium alternatives. Magnesium bisulfite (magnefite process) operates at higher pH (4–5), enabling pulping of resinous woods like southern pine and permitting spent liquor combustion for chemical recovery [3]. Sodium bisulfite, produced via ion exchange from calcium bisulfite, reduces scaling and environmental pollution but requires costly resin regeneration [4].

Table 1: Comparative Analysis of Bisulfite Pulping Processes

| Parameter | Calcium Bisulfite | Magnesium Bisulfite | Sodium Bisulfite |

|---|---|---|---|

| Operating pH | 1.5–2 | 4–5 | 2–3 |

| Wood Compatibility | Hardwoods | Softwoods, hardwoods | Hardwoods |

| Chemical Recovery | Not feasible | Full recovery | Partial recovery |

| Environmental Impact | High (CaSO₄ scaling) | Moderate | Low (NaCl byproduct) |

Challenges in Byproduct Management (Calcium Sulfate Scaling)

The low solubility of calcium sulfate (gypsum) in bisulfite liquors leads to scaling in reactors and pipelines, necessitating frequent maintenance. Co-deposition with calcium carbonate exacerbates fouling, as sulfate ions lower the energy barrier for calcite formation [5]. Modern mills employ ion-exchange systems to replace calcium with sodium, mitigating scaling but increasing operational complexity [4].

Flue Gas Desulfurization (FGD) Systems

Calcium bisulfite plays a transitional role in wet limestone-gypsum FGD systems, which capture sulfur dioxide (SO₂) from industrial emissions.

Wet Limestone-Gypsum Process Integration

In wet scrubbers, limestone (CaCO₃) slurry reacts with SO₂ to form calcium sulfite (CaSO₃), which is oxidized to calcium sulfate (CaSO₄) using forced air. Bisulfite ions (HSO₃⁻) act as intermediates during sulfite oxidation:

$$

\text{SO}2 + \text{H}2\text{O} \rightarrow \text{H}2\text{SO}3 \rightarrow \text{HSO}3^- + \text{H}^+

$$

$$

\text{HSO}3^- + \frac{1}{2}\text{O}2 \rightarrow \text{SO}4^{2-} + \text{H}^+

$$

$$

\text{Ca}^{2+} + \text{SO}4^{2-} + 2\text{H}2\text{O} \rightarrow \text{CaSO}4\cdot2\text{H}2\text{O} \quad \text{(gypsum)} [5]

$$

Role in Sulfite Oxidation for Gypsum Formation

Efficient oxidation of calcium sulfite to sulfate is critical for high-purity gypsum production. Trace metal catalysts (e.g., Mn²⁺) accelerate this step, reducing bisulfite accumulation and improving scrubber efficiency [5].

Synergies with Dry-Sorbent Injection Technologies

Calcium bisulfite solutions complement dry-sorbent injection (DSI) systems, where hydrated lime (Ca(OH)₂) reacts with SO₂ to form calcium sulfite. Hybrid configurations use bisulfite scrubbing to capture residual SO₂, achieving >95% removal efficiency while minimizing reagent consumption [5].

Table 2: Key Reactions in FGD Systems Using Calcium Compounds

| Process Step | Reaction |

|---|---|

| SO₂ Absorption | $$\text{CaCO}3 + 2\text{HSO}3^- \rightarrow \text{Ca(HSO}3\text{)}2 + \text{CO}_2$$ |

| Sulfite Oxidation | $$\text{Ca(HSO}3\text{)}2 + \text{O}2 \rightarrow \text{CaSO}4 + \text{H}2\text{SO}4$$ |

| Gypsum Crystallization | $$\text{Ca}^{2+} + \text{SO}4^{2-} + 2\text{H}2\text{O} \rightarrow \text{CaSO}4\cdot2\text{H}2\text{O}$$ |

Chlorine Removal in Tap Water Systems

Calcium bisulfite demonstrates exceptional effectiveness in removing chlorine from municipal tap water systems through instantaneous chemical reduction reactions. The compound achieves dechlorination efficiencies of ninety-five to one hundred percent within reaction times of 0.2 to 0.8 seconds [1] [2] [3]. This rapid dechlorination occurs through the stoichiometric reaction: Ca(HSO₃)₂ + 2HOCl → CaSO₄ + 2HCl, where hypochlorous acid is reduced to harmless chloride ions while calcium bisulfite is oxidized to calcium sulfate [4] [5].

The effectiveness of calcium bisulfite in tap water systems is particularly notable in shower filter applications, where it removes ninety-nine percent of residual chlorine within 0.2 seconds [6]. Testing conducted on calcium sulfite dechlorination balls demonstrated that twenty grams of the material can treat up to 20,160 liters of tap water with residual chlorine concentrations of 0.3 mg/L while maintaining removal rates above ninety-six percent [1]. The compound operates effectively across a wide temperature range of zero to eighty degrees Celsius, making it suitable for both hot and cold water applications [3] [6].

Industrial water treatment systems utilizing calcium bisulfite achieve comparable performance metrics, with dechlorination efficiencies ranging from ninety-five to one hundred percent [7]. The compound's chemical stability allows it to react specifically with chlorine species without interfering with other water treatment processes, making it particularly valuable for reverse osmosis pretreatment applications where chlorine removal is critical to prevent membrane oxidation [4] [7].

Redox Reaction Dynamics with Free Chlorine Ions

The redox chemistry of calcium bisulfite with free chlorine species involves complex reaction mechanisms that vary depending on the specific chlorine compound and solution conditions. Hypochlorous acid (HOCl) represents the primary target for calcium bisulfite reduction, with optimal reaction conditions occurring at pH values between 6.5 and 7.5 [4] [5]. At these pH levels, the bisulfite ion (HSO₃⁻) effectively reduces HOCl through electron transfer, forming sulfate and chloride ions as stable end products [5].

The stoichiometric requirements for different chlorine species vary significantly. Standard free chlorine (HOCl and OCl⁻) requires 1.34 mg of sodium bisulfite per 1.0 mg of chlorine, though practical applications typically use 3.0 mg to ensure complete reaction [4]. However, when dealing with chlorine dioxide (ClO₂), the bisulfite requirement increases dramatically to 45.8 mg/L to achieve oxidation-reduction potential (ORP) values below 300 mV [8]. This enhanced requirement reflects the stronger oxidizing potential of chlorine dioxide compared to conventional chlorine species.

The reaction kinetics demonstrate pH-dependent behavior, with hypochlorite ion (OCl⁻) reduction rates decreasing at pH values above eight [5]. Conversely, chlorine gas (Cl₂) reduction is enhanced under acidic conditions with pH values below seven. Chloramines (NH₂Cl) exhibit optimal reduction rates at pH 7-8, while chlorine dioxide shows consistent performance across the pH range of 5-9 [8]. These pH effects are attributed to the speciation of both chlorine compounds and bisulfite ions, which influences the electron transfer efficiency and reaction thermodynamics.

Effluent Management and Ecotoxicity

Toxicity Reduction via Fungal Pretreatment in Sulfite Liquors

Fungal pretreatment using Ceriporiopsis subvermispora substantially reduces effluent toxicity in sulfite liquor processing systems. The CZ-3 strain achieved a fifty-eight percent reduction in toxicity units, decreasing from 17.4 TU in control samples to 7.2 TU in pretreated effluents [9]. This toxicity reduction occurs through the metabolic consumption of resin acids, unsaturated fatty acids, and lignin degradation products during the two-week fungal incubation period [9].

The mechanism of toxicity reduction involves the selective degradation of extractives that contribute to both oxygen demand and aquatic toxicity. Loblolly pine, which contains extremely high levels of resins and lignin, presents particular challenges for conventional sulfite processing [9]. The fungal pretreatment effectively metabolizes these compounds before they can be solubilized during pulping, thereby reducing their contribution to effluent toxicity [9].

Comparative analysis between different Ceriporiopsis subvermispora strains reveals varying effectiveness in toxicity reduction. The SS-3 strain achieved a thirty percent reduction in toxicity units (from 17.4 TU to 12.1 TU), while maintaining similar pulp yield characteristics [9]. The differential performance between strains is attributed to variations in enzymatic activity and substrate specificity for lignin and extractive degradation.

The environmental benefits of fungal pretreatment extend beyond toxicity reduction to include improved compliance with discharge regulations. The substantial decrease in effluent toxicity helps sulfite processing facilities meet increasingly stringent environmental standards while maintaining production efficiency [9]. The pretreatment process demonstrates particular value in calcium-based sulfite systems, where chemical recovery is limited compared to sodium or magnesium-based processes.

Oxygen Demand and COD Profile Analysis

Chemical oxygen demand (COD) analysis in calcium bisulfite applications reveals complex interactions between sulfite chemistry and organic matter oxidation. In tannery wastewater treatment systems, calcium bisulfite processing achieved a 10.7 percent reduction in COD, decreasing concentrations from 2961 mg/L to 2643 mg/L [10]. However, this moderate reduction indicates that calcium bisulfite primarily affects suspended solids rather than dissolved organic matter, as evidenced by the concurrent 92.3 percent reduction in total suspended solids [10].

The oxygen demand profile of calcium bisulfite-treated effluents shows minimal impact on biochemical oxygen demand (BOD) parameters [9]. Studies of biosulfite pulping demonstrate that BOD values remain essentially unchanged between control and treated samples, suggesting that the primary environmental benefit lies in toxicity reduction rather than organic load reduction [9]. This finding is significant for wastewater treatment design, as it indicates that calcium bisulfite applications require complementary biological treatment to achieve substantial organic matter removal.

The interference of calcium bisulfite with COD analytical procedures presents important considerations for effluent monitoring. Each 1 mg/L of peracetic acid increases COD concentration by approximately 13.5 mg O₂/L, while residual sulfite compounds can affect dichromate-based COD measurements [11]. Sodium metabisulfite neutralization at optimal ratios of 10.2:1 effectively removes analytical interference while providing more accurate COD measurements in sulfite-treated systems [11].

Environmental assessment of calcium bisulfite applications reveals selective impacts on different water quality parameters. While dissolved oxygen depletion remains minimal (8.2 percent reduction from 8.5 mg/L to 7.8 mg/L), the compound's reducing properties can affect oxidation-reduction potential in receiving waters [12]. The formation of calcium sulfate precipitates following bisulfite oxidation provides a mechanism for chemical recovery while minimizing dissolved sulfate loading in treated effluents.

Regulatory Status and Compliance

Classification Under Hazardous Substance Lists

Calcium bisulfite maintains a generally favorable regulatory classification across major international regulatory frameworks. The United States Environmental Protection Agency (EPA) does not classify calcium bisulfite as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) [13]. This classification reflects the compound's relatively low toxicity profile and limited environmental persistence compared to other sulfur-containing chemicals.

The Occupational Safety and Health Administration (OSHA) has not established specific occupational exposure limits for calcium bisulfite, though general safety precautions are recommended for handling [14]. The compound is classified as a corrosive chemical under the Globally Harmonized System (GHS), requiring appropriate personal protective equipment and ventilation systems during industrial use [15] [14]. The New Jersey Department of Health designates calcium bisulfite as a Special Health Hazard Substance due to its corrosive properties, requiring enhanced worker protection measures [14].

International transport regulations classify calcium bisulfite as a Class 8 corrosive material under both the International Maritime Dangerous Goods (IMDG) Code and the European Agreement concerning the International Carriage of Dangerous Goods by Road (ADR) [15]. This classification requires specific packaging, labeling, and handling procedures during transportation, though it does not restrict the compound's use in water treatment applications.

The European Chemicals Agency (ECHA) Classification and Labelling Inventory indicates that calcium bisulfite does not meet GHS hazard criteria in one hundred percent of industry notifications [13]. This unanimous classification reflects the compound's established safety profile when used according to recommended procedures. The absence of hazard pictograms and signal words in the majority of safety data sheets further supports its relatively benign classification [15] [16].

International Standards for Residual Sulfite Exposure

The European Food Safety Authority (EFSA) has established comprehensive standards for residual sulfite exposure, including calcium bisulfite used as food additive E227. The acceptable daily intake (ADI) is set at 0.7 mg sulfur dioxide equivalents per kilogram body weight per day, based on extensive toxicological evaluation [17] [18]. This ADI applies to all sulfite compounds, including calcium bisulfite, calcium sulfite, and related sulfur dioxide-releasing substances.

The Joint Food and Agriculture Organization (FAO) and World Health Organization (WHO) Expert Committee on Food Additives (JECFA) maintains the same ADI of 0.7 mg SO₂ equivalents per kilogram body weight per day, establishing international harmonization of sulfite exposure standards [17]. This limit is based on a no-observed-adverse-effect level (NOAEL) of 70 mg SO₂ equivalent per kilogram body weight per day, with the critical effect being gastric lesions observed in subchronic studies [17].

Food applications of calcium bisulfite require residual sulfite monitoring to ensure compliance with maximum allowable limits. The European Union, United States, and Japanese regulatory frameworks all specify maximum residual levels of 50 mg/kg (expressed as sulfur dioxide) for most food applications [19] [20]. However, specific food categories may have different limits ranging from 50 to 400 mg/kg depending on the application and potential consumer exposure [20].

Labeling requirements for sulfite-containing products vary by jurisdiction but generally require disclosure when sulfite levels exceed 10 mg/kg or 10 mg/L [20]. The United States Food and Drug Administration (FDA) requires sulfite declaration on food labels when concentrations exceed 10 parts per million, while the European Union maintains similar threshold requirements [20]. These labeling standards are designed to protect sulfite-sensitive individuals, particularly those with asthma, who may experience adverse reactions to sulfite exposure.

Physical Description

UNII

Other CAS

Wikipedia

Use Classification

Health Hazards -> Corrosives